Product packaging for 4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobut-2-enoic acid(Cat. No.:CAS No. 51978-15-5)

4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobut-2-enoic acid

Cat. No.: B1234847
CAS No.: 51978-15-5
M. Wt: 228.20 g/mol
InChI Key: HSFXEOPJXMFQHG-UHFFFAOYSA-N
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Description

4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobut-2-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H12O6 and its molecular weight is 228.20 g/mol. The purity is usually 95%.
The exact mass of the compound mono-2-(Methacryloyloxy)ethyl maleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O6 B1234847 4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobut-2-enoic acid CAS No. 51978-15-5

Properties

IUPAC Name

4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h3-4H,1,5-6H2,2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFXEOPJXMFQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51978-15-5
Record name 2-Butenedioic acid (2Z)-, 1-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [2-[(2-methyl-1-oxoallyl)oxy]ethyl] hydrogen maleate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational Significance As a Reactive Monomer in Advanced Polymer Systems

Mono-2-(methacryloyloxy)ethyl maleate (B1232345) is a versatile building block in the polymer industry, primarily utilized for its capacity to form robust bonds with other substances. This attribute significantly enhances the strength and durability of the polymers it is incorporated into. lookchem.com Its utility is particularly prominent in the formulation of specialized coatings and adhesives, where it imparts excellent adhesion and flexibility to polymeric materials.

The reactivity of this monomer is rooted in its chemical structure, which allows it to participate in various polymerization reactions. This characteristic makes it a valuable component in creating complex polymer architectures. The presence of different functional groups within a single molecule allows for a variety of chemical modifications and cross-linking opportunities, which are essential for producing high-performance materials.

Evolution of Research Themes and Methodological Approaches in Polymer Science

Research interest in functional monomers like mono-2-(methacryloyloxy)ethyl maleate (B1232345) has grown as the demand for advanced polymers with specific functionalities has increased. Initially, research focused on the basic polymerization of such monomers and their impact on the fundamental properties of materials.

More recent research has shifted towards creating "smart" or functional polymers. For instance, similar bifunctional monomers are being explored for their potential in developing biocompatible materials for medical applications, such as drug delivery systems and tissue engineering. sinorawchemical.com For example, a related compound, 2-(methacryloyloxy)ethyl acetoacetate (B1235776) (MEA), is used for cell encapsulation and in creating thermosensitive hydrogels for controlled drug release. sinorawchemical.com Another similar monomer, mono-2-(methacryloyloxy)ethyl succinate, is used to prepare multifunctional adhesive hybrid resin composites for dental restorations. chemicalbook.comsigmaaldrich.com

Methodologically, the synthesis of polymers using such monomers has also evolved. Advanced polymerization techniques, such as controlled radical polymerization, are being employed to create well-defined polymer structures. For example, a related cationic polymer, poly([2-(methacryloyloxy)ethyl]trimethyl ammonium (B1175870) chloride), has been synthesized via open-aired enzymatically assisted atom transfer radical polymerization (ATRP) to create star-shaped polymers with narrow molecular weight distributions. rsc.org These advanced methods allow for precise control over the polymer's molecular weight and architecture, leading to materials with highly specific and predictable properties.

The table below summarizes the key properties of Mono-2-(Methacryloyloxy)ethyl Maleate:

PropertyValue
Molecular Formula C10H12O6
Molecular Weight 228.2 g/mol
Density 1.217 g/mL at 25 °C
Refractive Index n20/D 1.483
Boiling Point 374.3 °C at 760 mmHg
Flash Point >230 °F
CAS Number 51978-15-5

Polymerization Kinetics and Mechanisms of Mono 2 Methacryloyloxy Ethyl Maleate

Free Radical Polymerization Dynamics

Initiation Mechanisms and Photoinitiation Systems for Polymerization

The polymerization of mono-2-(methacryloyloxy)ethyl maleate (B1232345) can be initiated through thermal or photochemical means. Thermal initiation typically employs compounds that decompose upon heating to generate free radicals, such as azo compounds like 2,2′-azobisisobutyronitrile (AIBN) or peroxides like benzoyl peroxide (BPO). nih.gov The process begins with the decomposition of the initiator, followed by the addition of the resulting radical to a monomer molecule, creating an active chain. nih.gov

Photoinitiation offers spatial and temporal control over the polymerization process and is widely used in applications like dental resins and coatings. google.comsilcare.com This method utilizes photoinitiators that, upon absorption of light (usually in the UV or visible range), generate free radicals. Photoinitiator systems are often composed of two or more components to enhance efficiency. Common systems include:

Type I Photoinitiators: These undergo unimolecular bond cleavage to produce free radicals. Examples include benzoin (B196080) ethers and phosphine (B1218219) oxides like phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO). cmu.edu

Type II Photoinitiators: These systems require a co-initiator or synergist. An example is the combination of camphorquinone (B77051) (CQ) as the photosensitizer and an amine, such as ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB), as the co-initiator. cmu.edu Upon irradiation, the photoinitiator abstracts a hydrogen atom from the amine, generating the initiating radical. nih.gov

The choice of photoinitiator system can significantly influence the polymerization kinetics, including the rate of polymerization and the final degree of conversion. cmu.edu For monomers similar to HEMA, photoinitiators like riboflavin (B1680620) in the presence of a co-initiator like triethanolamine (B1662121) have also been studied. nih.gov

Photoinitiator SystemTypeTypical Activation Wavelength
Benzoyl Peroxide (BPO)ThermalHeat
2,2′-Azobisisobutyronitrile (AIBN)ThermalHeat
Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO)Photoinitiator (Type I)~380 nm
Camphorquinone (CQ) / AminePhotoinitiator (Type II)~470 nm
Riboflavin / TriethanolaminePhotoinitiator (Type II)~444 nm

Propagation Kinetics and Chain Growth Control in Polymer Networks

Propagation involves the sequential addition of monomer molecules to the growing polymer radical. In the case of mono-2-(methacryloyloxy)ethyl maleate, the methacrylate (B99206) double bond is significantly more reactive than the maleate double bond in free-radical polymerization. This disparity is due to the higher stability of the tertiary radical formed from the methacrylate group compared to the secondary radical from the maleate group. imaging.org

Consequently, initial polymerization will predominantly occur through the methacrylate groups, leading to the formation of linear or lightly branched polymer chains with pendant, unreacted maleate groups. As the polymerization progresses and monomer concentration decreases, the likelihood of the propagating radical reacting with the pendant maleate groups increases, leading to cross-linking and the formation of a polymer network. capes.gov.br

Chain Growth Control: Conventional free-radical polymerization produces polymers with broad molecular weight distributions. To achieve better control over the polymer architecture, techniques of controlled or living radical polymerization can be employed. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active propagating radicals and dormant species. nih.govwikipedia.org

ATRP utilizes a transition metal complex (e.g., copper/ligand) to reversibly activate and deactivate the propagating chain through a halogen atom transfer. wikipedia.org

RAFT employs a chain transfer agent (e.g., a dithio compound) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. nih.gov

These controlled polymerization techniques could theoretically be applied to mono-2-(methacryloyloxy)ethyl maleate to first synthesize well-defined linear polymers via the methacrylate group, followed by a post-polymerization cross-linking step through the maleate groups.

Termination Pathways and Their Influence on Network Formation

Termination of the growing polymer chains occurs primarily through two mechanisms: combination (or coupling) and disproportionation. nih.gov

Combination: Two growing radical chains react to form a single, non-reactive polymer chain.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two terminated chains, one with a saturated end and one with an unsaturated end.

For methacrylates like poly(methyl methacrylate) (PMMA), termination occurs through a combination of both pathways. nih.gov The termination process is governed by the termination rate constant, k_t. In the polymerization of multifunctional monomers like mono-2-(methacryloyloxy)ethyl maleate, the termination kinetics become more complex as the polymer network forms. As viscosity increases, the mobility of large polymer radicals decreases, leading to a reduction in the termination rate, a phenomenon known as the gel effect or autoacceleration. imaging.org This effect can lead to a rapid increase in the polymerization rate and the formation of a heterogeneous network structure.

The pendant maleate groups can also influence network formation through chain transfer reactions, where a growing radical abstracts a hydrogen atom from the allylic position of the maleate moiety, creating a new radical on the polymer backbone that can initiate further branching.

Copolymerization Behavior and Reactivity Ratio Determination

Copolymerization of mono-2-(methacryloyloxy)ethyl maleate with other vinyl monomers allows for the tailoring of polymer properties. The significant difference in reactivity between the methacrylate and maleate groups within the monomer itself, as well as with comonomers, dictates the resulting copolymer structure.

Influence of Comonomer Structure on Copolymerization Performance

When mono-2-(methacryloyloxy)ethyl maleate is copolymerized, the highly reactive methacrylate group will preferentially react with most common comonomers, such as styrene, acrylates, and other methacrylates. The maleate group, being much less reactive, will be incorporated into the polymer chain at a much slower rate.

The relative reactivity of the monomers is quantified by reactivity ratios (r1 and r2), which are the ratios of the rate constant for a radical adding to its own type of monomer versus the rate constant for adding to the other monomer. uni-stuttgart.denih.gov

If r1 > 1, the propagating radical M1• prefers to add to monomer M1.

If r1 < 1, the propagating radical M1• prefers to add to monomer M2.

If r1r2 = 1, a random copolymer is formed. nih.gov

If r1r2 ≈ 0, an alternating copolymer is formed. nih.gov

If r1 and r2 are both much less than 1, it indicates a tendency toward alternation. nih.gov

While specific reactivity ratios for mono-2-(methacryloyloxy)ethyl maleate are not documented in readily available literature, we can infer its behavior based on data for similar systems. For example, in the copolymerization of methyl methacrylate (MMA, M1) with 2-ethoxyethyl methacrylate (2-EOEMA, M2), the reactivity ratios were found to be r1=0.8436 and r2=0.7751, with a product (r1r2) of 0.6614, indicating the formation of a random copolymer. sapub.org Given the low reactivity of the maleate group, its reactivity ratio in copolymerization with a methacrylate would be expected to be very low.

Comonomer System (M1/M2)r1r2r1*r2Copolymer Type
Methyl Methacrylate / 2-Ethoxyethyl Methacrylate sapub.org0.84360.77510.6614Random
Styrene / Maleic Anhydride (B1165640) nih.gov~0.02~0~0Alternating

The presence of the maleate group can lead to the formation of copolymers with a gradient of compositions or block-like structures, especially in batch polymerizations where the more reactive methacrylate is consumed first.

Synthesis of Statistical and Gradient Copolymers

The synthesis of copolymers with specific monomer distributions, such as statistical or gradient copolymers, can be achieved by controlling the polymerization conditions.

Statistical Copolymers: These copolymers have a random distribution of monomer units along the chain. To synthesize a statistical copolymer involving mono-2-(methacryloyloxy)ethyl maleate, one would likely need to use a comonomer with reactivity similar to the methacrylate group and carefully control the monomer feed concentrations throughout the polymerization to compensate for reactivity differences. nih.govnih.govmdpi.comrsc.org Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing statistical copolymers. nih.govrsc.org

Gradient Copolymers: In a gradient copolymer, the composition changes gradually along the polymer chain. wikipedia.orgresearchgate.net This structure naturally arises in the copolymerization of monomers with significantly different reactivities, which is expected for mono-2-(methacryloyloxy)ethyl maleate and a comonomer. researchgate.netrsc.orgnih.gov As the more reactive methacrylate group is consumed, the concentration of the less reactive comonomer (or the maleate group in homopolymerization) in the reaction mixture increases, leading to its increased incorporation into the polymer chain over time. This "spontaneous" gradient is a direct result of the disparate monomer reactivities. wikipedia.org Forced gradient copolymers can also be synthesized by continuously feeding the less reactive monomer into the reaction vessel over the course of the polymerization.

Crosslinking Chemistry and Network Formation

The presence of two polymerizable groups in mono-2-(methacryloyloxy)ethyl maleate enables it to act as a crosslinking agent, leading to the formation of three-dimensional polymer networks. The efficiency of this crosslinking and the architecture of the resulting network are highly dependent on the polymerization conditions and the relative reactivity of the methacrylate and maleate functionalities.

Crosslinking Efficiency and Gel Point Determination in Polymer Systems

The crosslinking efficiency in a polymer system refers to the extent to which the crosslinking agent is incorporated into the polymer network. In the case of mono-2-(methacryloyloxy)ethyl maleate, this is influenced by the reactivity of both the methacrylate and maleate groups. Generally, methacrylate groups are known to be more reactive in free-radical polymerization than maleate groups. This disparity in reactivity can lead to a non-uniform incorporation of the crosslinker into the network.

The gel point is a critical parameter in the formation of a polymer network, marking the transition from a viscous liquid to an elastic gel. It is the point at which an infinitesimally small amount of insoluble, crosslinked polymer first appears. The Flory-Stockmayer theory is a classical model used to predict the gel point in polymerization systems. rug.nl For a system containing a multifunctional crosslinker, the critical conversion at the gel point (p_c) can be related to the initial mole fraction and functionality of the monomers. However, for a dual-functional monomer like mono-2-(methacryloyloxy)ethyl maleate with groups of different reactivities, predicting the exact gel point can be more complex and may deviate from idealized models. nih.gov Experimental determination of the gel point is often achieved through rheological measurements, where a sharp increase in viscosity and the crossover of the storage modulus (G') and loss modulus (G'') are observed. researchgate.net

Table 1: Theoretical and Experimental Considerations for Gel Point Determination

ParameterTheoretical Consideration (Flory-Stockmayer)Experimental DeterminationFactors Influencing Deviation
Monomer Reactivity Assumes equal reactivity of all functional groups.Methacrylate polymerizes preferentially over the maleate group.Differential reactivity of methacrylate and maleate groups.
Intramolecular Cyclization Often neglected in basic models.Can occur, especially at lower concentrations, delaying the gel point.Monomer concentration, solvent effects.
System Heterogeneity Assumes a homogeneous reaction medium.Microgel formation can lead to localized gelation before the macroscopic gel point.Inhomogeneities in the polymerizing system.

Structural Heterogeneity and Homogeneity of Polymer Networks

The structure of a polymer network can range from being highly homogeneous, with a uniform distribution of crosslinks, to highly heterogeneous, characterized by regions of high and low crosslink density. ugent.be In the polymerization of mono-2-(methacryloyloxy)ethyl maleate, the significant difference in reactivity between the methacrylate and maleate groups is a primary driver of structural heterogeneity. researchgate.net

Initially, the more reactive methacrylate groups will polymerize, forming linear or lightly branched polymer chains with pendant, unreacted maleate groups. As the polymerization progresses and monomer concentration decreases, the likelihood of these pendant maleate groups participating in crosslinking reactions increases. This can lead to the formation of densely crosslinked microgel domains within a less crosslinked matrix. nih.govnih.gov This phenomenon, known as polymerization-induced phase separation, can significantly impact the mechanical and thermal properties of the final material. nih.gov The resulting network is often a complex architecture of interconnected primary chains and microgel clusters. researchgate.net

Mechanistic Insights into Dual Functionality Polymerization (Methacrylate and Maleate groups)

The polymerization of mono-2-(methacryloyloxy)ethyl maleate proceeds via a free-radical mechanism, where both the methacrylate and maleate double bonds can, in principle, react. However, the reactivity of these two groups is markedly different.

The methacrylate group is a 1,1-disubstituted vinyl monomer, which is known to readily undergo free-radical polymerization. In contrast, the maleate group is a 1,2-disubstituted ethylene (B1197577), which generally exhibits lower reactivity in homopolymerization due to steric hindrance around the double bond. However, maleates can participate in copolymerization reactions.

The polymerization process can be conceptualized as follows:

Initiation: A free radical initiator generates primary radicals.

Initial Propagation: The primary radicals will preferentially attack the more reactive methacrylate double bond of the mono-2-(methacryloyloxy)ethyl maleate monomer, leading to the formation of a propagating radical on the methacrylate unit.

Chain Growth and Branching: The propagating radical will continue to add to other methacrylate groups, forming linear or branched polymer chains. The less reactive maleate double bonds largely remain as pendant groups on these chains.

Crosslinking: As the reaction proceeds, the propagating radicals can react with the pendant maleate double bonds on other polymer chains, leading to the formation of crosslinks and the development of a network structure. The probability of this crosslinking reaction increases with increasing polymer concentration and conversion.

Advanced Characterization Methodologies for Polymeric Systems Derived from Mono 2 Methacryloyloxy Ethyl Maleate

Spectroscopic Analysis of Polymer Structure and Reaction Progression

Spectroscopic techniques are indispensable for probing the chemical transformations that occur during the polymerization of mono-2-(methacryloyloxy)ethyl maleate (B1232345) and for characterizing the structure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) for Monomer Conversion and Polymer Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the chemical structure of both the mono-2-(methacryloyloxy)ethyl maleate monomer and its corresponding polymer. Both ¹H and ¹³C NMR are utilized to confirm the structure of the monomer and to follow the progress of polymerization.

In ¹H NMR spectroscopy, the conversion of the monomer to polymer can be quantitatively monitored by observing the decrease in the intensity of the signals corresponding to the vinyl protons of the methacrylate (B99206) and maleate groups. For instance, in related methacrylate systems, the disappearance of monomeric vinyl proton signals is a clear indicator of polymerization progress. researchgate.netscirp.org The integration of these peaks relative to an internal standard or to the stable signals of the polymer backbone allows for the calculation of monomer conversion over time.

¹³C NMR spectroscopy provides complementary information, particularly regarding the changes in hybridization of the carbon atoms upon polymerization. The signals from the sp² hybridized carbons of the C=C double bonds in the monomer will diminish and be replaced by signals corresponding to the sp³ hybridized carbons of the polymer backbone. researchgate.net The disappearance of the characteristic double-bond peaks in the ¹³C NMR spectrum of the polymer confirms the successful polymerization of the monomer. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Methacrylate Polymerization

Functional GroupMonomer Chemical Shift (ppm)Polymer Chemical Shift (ppm)
C=C (methacrylate)~125-136Disappears
C=O (ester)~167~177
Polymer Backbone (quaternary C)N/A~45
Polymer Backbone (CH₂)N/A~52-55
CH₃ (methacrylate)~18~16-20

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the polymer. The data presented is based on typical values for methacrylate polymerization. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Kinetic Studies and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a versatile and widely used technique for monitoring the kinetics of polymerization and for identifying the functional groups present in both the monomer and the resulting polymer. The polymerization of mono-2-(methacryloyloxy)ethyl maleate can be readily followed in real-time by monitoring the decrease in the absorption band corresponding to the C=C stretching vibration of the methacrylate group, typically found around 1636 cm⁻¹. nih.gov The intensity of this peak is proportional to the concentration of unreacted monomer. nih.gov

For kinetic studies, an internal reference peak that does not change during the reaction, such as the C=O stretching vibration of the ester group (around 1720-1730 cm⁻¹), is often used to normalize the data. biointerfaceresearch.comspectroscopyonline.com The degree of conversion can then be calculated by comparing the ratio of the C=C peak area to the reference peak area at different time points during the polymerization. nih.gov Studies on similar dimethacrylate systems have shown that the polymerization process often consists of an initial rapid phase followed by a slower phase as the mobility of the reactive species decreases within the increasingly viscous medium. researchgate.net

Table 2: Key FTIR Absorption Bands for Monitoring Polymerization of Methacrylates

Wavenumber (cm⁻¹)AssignmentChange during Polymerization
~3100=C-H stretch (vinyl)Decreases
~1720-1730C=O stretch (ester)Remains relatively constant (used as internal standard)
~1636C=C stretch (methacrylate)Decreases significantly
~1320C-O stretchCan be used as a reaction peak nih.gov
~1150-1250C-O-C stretch (ester)Remains relatively constant

Note: The specific peak positions can be influenced by the molecular environment. nih.govbiointerfaceresearch.comunl.edu

Chromatographic Techniques for Polymer Composition and Molecular Weight Distribution

Chromatographic methods are essential for determining the purity of the monomer and for characterizing the molecular weight and composition of the resulting polymers.

Gel Permeation Chromatography (GPC) for Polymer Chain Characteristics

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight characteristics of polymers. GPC separates polymer chains based on their hydrodynamic volume in solution. biointerfaceresearch.com For polymers derived from mono-2-(methacryloyloxy)ethyl maleate, GPC can provide crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

A narrow PDI indicates a more uniform distribution of polymer chain lengths, which can be important for controlling the final properties of the material. For crosslinked networks formed from difunctional monomers like mono-2-(methacryloyloxy)ethyl maleate, GPC analysis is typically performed on the soluble fraction (sol) to gain insights into the extent of the crosslinking reaction.

Table 3: Illustrative GPC Data for a Methacrylate Polymer

ParameterValue
Number-Average Molecular Weight (Mn)12,000 g/mol
Weight-Average Molecular Weight (Mw)25,000 g/mol
Polydispersity Index (PDI)2.08

Note: This is hypothetical data for a methacrylate polymer to illustrate the type of information obtained from GPC analysis. researchgate.net Actual values would depend on the specific polymerization conditions.

High Performance Liquid Chromatography (HPLC) for Monomer Purity and Residual Analysis

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for assessing the purity of the mono-2-(methacryloyloxy)ethyl maleate monomer and for quantifying the amount of unreacted monomer remaining in the final polymer. nih.gov The purity of the monomer is critical as impurities can affect the polymerization kinetics and the final properties of the polymer. Some commercial sources provide this monomer with a purity of ≥80%. avantorsciences.com

In the analysis of the final polymer, HPLC is used to determine the amount of residual monomer, which is an important factor for applications where leachable components are a concern, such as in dental materials. nih.govnih.govhud.ac.ukresearchgate.net A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed for the separation and quantification of methacrylate monomers. nih.gov

Table 4: Example of HPLC Conditions for Residual Monomer Analysis

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 210-220 nm
Temperature25-30 °C

Note: These are typical starting conditions for the HPLC analysis of methacrylate monomers and may need to be optimized for the specific analysis of mono-2-(methacryloyloxy)ethyl maleate. nih.gov

Thermomechanical and Rheological Investigations of Polymer Networks

The bulk properties of the crosslinked polymer networks derived from mono-2-(methacryloyloxy)ethyl maleate are critically dependent on their thermomechanical and rheological behavior. These properties dictate the material's performance in its intended application.

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of the polymer network as a function of temperature and frequency. nih.govcovalentmetrology.comyoutube.com DMA measures the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response. The ratio of the loss modulus to the storage modulus (tan δ) provides information about the damping properties of the material and is often used to identify the glass transition temperature (Tg). For crosslinked dimethacrylate networks, an increase in crosslinker content generally leads to an increase in the glass transition temperature and the storage modulus below the Tg. nih.gov

Rheological studies are essential for understanding the flow behavior of the monomer resin before and during polymerization, as well as the mechanical response of the cured polymer network. nih.govnih.gov Photorheology, for instance, can be used to monitor the in-situ changes in viscosity during photopolymerization. researchgate.net The initial viscosity of the resin is an important parameter for processing, and it is influenced by the molecular structure of the monomer and the presence of any diluents. nih.gov The rheological properties of the final crosslinked network, such as its modulus and response to stress, are critical for its mechanical performance.

Table 5: Representative Thermomechanical Properties of a Crosslinked Dimethacrylate Polymer

PropertyValue
Glass Transition Temperature (Tg) (from tan δ peak)60-120 °C
Storage Modulus (E') at 25°C1-3 GPa
Loss Modulus (E'') at TgVaries with frequency

Note: These values are representative of crosslinked dimethacrylate systems and will vary depending on the specific monomer, crosslinking density, and measurement conditions. nih.govresearchgate.net

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers. It involves applying a sinusoidal stress to a sample and measuring the resultant strain, allowing for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (δ). These parameters provide insights into the material's stiffness, energy dissipation, and glass transition temperature (Tg).

In the context of polymeric systems derived from mono-2-(methacryloyloxy)ethyl maleate, DMA can elucidate the effect of crosslinking on the material's properties. The maleate and methacrylate functionalities in the monomer offer potential sites for crosslinking, which would significantly influence the viscoelastic response.

Key Findings from DMA of Related Crosslinked Methacrylate Systems:

Storage Modulus (E'): Below the glass transition temperature (Tg), crosslinked methacrylate polymers typically exhibit a high storage modulus, indicating a rigid, glassy state. As the temperature increases through the glass transition, the storage modulus experiences a significant drop. The extent of this drop is influenced by the crosslink density; a higher crosslink density results in a higher storage modulus in the rubbery plateau region above Tg.

Loss Modulus (E''): The loss modulus peak is often associated with the glass transition temperature, representing the temperature at which the material has the maximum capacity to dissipate energy. The height and width of the E'' peak can provide information about the homogeneity of the polymer network.

Tan Delta (δ): The peak of the tan delta curve is a common measure of the glass transition temperature (Tg). For crosslinked systems, the Tg generally increases with increasing crosslink density. nih.gov This is because the crosslinks restrict the mobility of the polymer chains, requiring more thermal energy for the transition from the glassy to the rubbery state. nih.gov

Illustrative DMA Data for a Hypothetical Crosslinked Poly(mono-2-(methacryloyloxy)ethyl maleate) System:

ParameterBelow Tg (e.g., 25°C)At Tg (e.g., 120°C)Above Tg (e.g., 180°C)
Storage Modulus (E') High (e.g., 1-3 GPa)IntermediateLow (e.g., 10-100 MPa)
Loss Modulus (E'') LowPeak ValueLow
Tan Delta (δ) LowPeak ValueLow

Note: This table is illustrative and based on general trends observed in crosslinked methacrylate polymers. Actual values would depend on the specific synthesis conditions and crosslink density.

Tensile and Compressive Mechanical Testing of Crosslinked Materials

Tensile and compressive testing are fundamental methods for evaluating the mechanical performance of polymeric materials under different loading conditions. These tests provide crucial data on a material's strength, stiffness, and ductility, which are critical for structural applications.

For crosslinked polymers derived from mono-2-(methacryloyloxy)ethyl maleate, the mechanical properties are expected to be highly dependent on the degree of crosslinking. The presence of two distinct polymerizable groups in the monomer allows for the formation of a three-dimensional network structure, significantly impacting the material's response to mechanical stress.

Key Research Findings on Mechanical Properties of Crosslinked Methacrylates:

Tensile Strength and Modulus: An increase in crosslink density in methacrylate polymers generally leads to a higher tensile modulus (stiffness). researchgate.net However, the effect on tensile strength can be more complex. Initially, a moderate increase in crosslinking can enhance the tensile strength. researchgate.net But, at very high crosslink densities, the material can become more brittle, potentially leading to a decrease in tensile strength and significantly reduced elongation at break. mdpi.com

Compressive Strength: Similar to tensile properties, the compressive strength of methacrylate polymers is also influenced by crosslinking. Generally, a more densely crosslinked network will exhibit higher compressive strength. researchgate.net For instance, studies on poly(methyl methacrylate) (PMMA) bone cements have shown that modifications to enhance crosslinking and reinforcement can lead to a significant boost in compressive strength. researchgate.net

Representative Mechanical Properties of Crosslinked Methacrylate Polymers:

PropertyTypical Range for Moderately Crosslinked PMMAPotential Influence of Mono-2-(methacryloyloxy)ethyl maleate
Tensile Strength 30 - 70 MPaThe bifunctional nature could lead to higher crosslink density and potentially higher strength compared to linear PMMA.
Tensile Modulus 1.5 - 3.5 GPaIncreased stiffness is expected due to the crosslinked network.
Elongation at Break 2 - 10%Expected to decrease with increasing crosslink density, leading to a more brittle material.
Compressive Strength 80 - 120 MPaLikely to be enhanced by the formation of a rigid, crosslinked structure. novusls.com

Note: This table provides general values for a well-studied methacrylate polymer (PMMA) to serve as a reference. The specific properties of a polymer from mono-2-(methacryloyloxy)ethyl maleate would need to be determined experimentally.

Microscopic and Morphological Characterization of Polymer Surfaces and Bulk Structures (e.g., SEM, AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable tools for visualizing the micro- and nanoscale morphology of polymer surfaces and bulk structures. These techniques provide critical information about surface topography, phase separation, and the distribution of components within a polymer matrix.

For polymeric systems derived from mono-2-(methacryloyloxy)ethyl maleate, SEM and AFM can reveal how the polymerization and crosslinking processes influence the final structure.

Key Insights from Microscopic Characterization:

Scanning Electron Microscopy (SEM): SEM is widely used to study the fracture surfaces of polymers, providing insights into the failure mechanism (e.g., brittle or ductile fracture). In crosslinked systems, SEM can reveal the homogeneity of the network. For instance, in interpenetrating polymer networks (IPNs), SEM can visualize the phase-separated domains of the constituent polymers. nih.gov For porous hydrogels, SEM is used to characterize the pore size and interconnectivity, which are crucial for applications like tissue engineering. nih.gov

Atomic Force Microscopy (AFM): AFM offers higher resolution than SEM and can provide true three-dimensional images of a polymer surface. icspicorp.com It is particularly useful for characterizing surface roughness and identifying nanoscale features. mccrone.com Tapping mode AFM, which includes phase imaging, can differentiate between different components in a polymer blend or copolymer based on their mechanical properties (e.g., adhesion, stiffness). icspicorp.com This would be valuable for studying the surface of polymers made from mono-2-(methacryloyloxy)ethyl maleate, especially if phase separation occurs due to the different reactivity of the methacrylate and maleate groups. Studies on PMMA films have used AFM to observe the movement of polymer chains at the surface at elevated temperatures. acs.org

Illustrative Morphological Features Observable by SEM and AFM:

TechniqueObservable FeaturesRelevance to Poly(mono-2-(methacryloyloxy)ethyl maleate)
SEM - Fracture surface morphology (brittle vs. ductile) - Porous structures in hydrogels - Phase separation in polymer blends- Understanding mechanical failure - Characterizing potential for use in scaffolds - Assessing the homogeneity of the crosslinked network
AFM - Surface topography and roughness at the nanoscale - Phase domains in heterogeneous polymers - Visualization of individual polymer chains- Quantifying surface quality - Investigating the distribution of crosslinked regions - Fundamental studies of polymer chain conformation

Research Frontiers in Material Applications Utilizing Mono 2 Methacryloyloxy Ethyl Maleate

Advancements in Adhesive and Sealant Technologies

The inherent chemical characteristics of mono-2-(methacryloyloxy)ethyl maleate (B1232345) make it a highly effective component in the formulation of adhesives and sealants. lookchem.com Its structure allows for robust integration into a polymer network while simultaneously promoting strong interactions at the adhesive-substrate interface.

The adhesion mechanism of polymers incorporating mono-2-(methacryloyloxy)ethyl maleate is rooted in its molecular structure. The molecule possesses two key functional regions: the methacrylate (B99206) group and the maleate group containing a free carboxylic acid.

Polymer Matrix Formation: The methacrylate group is readily polymerizable via free-radical reactions, often initiated by light (photopolymerization) or heat. This allows the monomer to covalently bond with other acrylate (B77674) or methacrylate monomers, forming the cross-linked polymeric backbone of the adhesive resin. nih.gov

Substrate Interaction: The carboxylic acid group on the maleate portion of the molecule is crucial for interfacial adhesion. This acidic group can interact with various substrates through several mechanisms:

Hydrogen Bonding: It can form strong hydrogen bonds with hydroxyl groups present on the surface of substrates like wood, paper, or oxidized metals.

Ionic Bonding: On mineralized or metallic surfaces, such as dental enamel, dentin, or metal oxides, the carboxylic acid can chelate or form ionic bonds with available cations (e.g., calcium, aluminum, zinc). Research on similar acidic adhesive monomers, like 10-Methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP), has shown that such chemical interactions with dentin are critical for creating a stable and durable bond. researchgate.net

Wetting and Surface Energy Modification: The polar nature of the carboxylic acid group improves the wetting of the adhesive formulation on many surfaces, leading to more intimate contact and enhanced mechanical interlocking.

A study on methacrylamide (B166291) monomers with carboxylic acid groups for dentin bonding highlighted that the acidity (pKa value) of the monomer directly influences the interaction with dentin apatite, which is essential for the bonding efficacy of self-etching primers. nih.gov This principle is directly applicable to mono-2-(methacryloyloxy)ethyl maleate, where the maleic acid moiety provides the necessary acidity for etching and chemical bonding.

Research into dental adhesives has explored various "methacryloyloxyalkyl hydrogen maleates" for bonding to etched dentin. chemsrc.com These studies confirm the utility of the maleate functional group in creating durable bonds in the challenging oral environment. A recent meta-analysis found that methacrylate derivatives, when included as antibacterial agents in dental adhesives, can enhance the long-term bond strength of resin composites to dentin. nih.gov

The development of high-strength resins relies on creating a densely cross-linked polymer network. As a bifunctional monomer, mono-2-(methacryloyloxy)ethyl maleate contributes to this network through its methacrylate group. Simultaneously, the pendant carboxyl group can establish secondary interactions (hydrogen bonding) between polymer chains, further reinforcing the material and improving its mechanical properties and resistance to wear and tear. lookchem.com The analogous compound, mono-2-(methacryloyloxy)ethyl succinate, is also noted for its role in creating adhesive hybrid resin composites for dental applications, where its carboxylic acid group and polymerizable double bond are key to its function. sigmaaldrich.comchemicalbook.com

Innovation in Protective and Functional Coatings

In the coatings industry, mono-2-(methacryloyloxy)ethyl maleate is employed as a reactive component to formulate coatings with improved adhesion, durability, and resistance to environmental factors. lookchem.com It is also categorized as a film-forming agent. echemi.com

Photocurable, or UV-curable, coatings are a significant area of innovation, offering rapid, energy-efficient, and solvent-free curing. echemi.com These systems consist of oligomers, monomers (reactive diluents), and a photoinitiator. nih.gov When exposed to UV light, the photoinitiator generates free radicals, which initiate the rapid polymerization of the acrylate or methacrylate groups in the monomers and oligomers, transforming the liquid coating into a solid, cross-linked film. iaea.org

Mono-2-(methacryloyloxy)ethyl maleate is well-suited for these systems. Its methacrylate group allows it to be integrated directly into the polymerizing network. The kinetics of photopolymerization for various methacrylate monomers have been extensively studied, showing that reaction rates and final conversion depend on the monomer structure and the type of photoinitiator used. nih.govresearchgate.netresearchgate.net The inclusion of functional monomers like mono-2-(methacryloyloxy)ethyl maleate can influence these kinetics while imparting desirable properties to the final coating. Its role is analogous to other reactive diluents that not only adjust viscosity but also participate in the curing reaction to affect the final mechanical properties of the coating film. nih.gov

Surface modification is a key strategy for improving the performance of coatings. researchgate.net Incorporating functional monomers like mono-2-(methacryloyloxy)ethyl maleate into a coating formulation is an effective method of "in-situ" surface modification. As the coating cures, the monomer becomes a permanent part of the polymer backbone. The maleate functional groups, oriented at the polymer-substrate interface and the polymer-air interface, can significantly alter the coating's properties.

Adhesion Promotion: As discussed previously, the carboxylic acid functionality provides a strong chemical linkage to the substrate, enhancing the coating's durability by preventing delamination. lookchem.com

Improved Wettability and Interfacial Properties: The presence of polar carboxyl groups can increase the surface energy of the coating, improving its wettability for subsequent layers or affecting its interaction with the external environment.

Design and Engineering of Hydrogel Systems

Hydrogels are three-dimensional, water-swollen polymer networks widely researched for biomedical applications due to their biocompatibility and similarity to soft tissues. cellgs.com Poly(2-hydroxyethyl methacrylate) (pHEMA) is one of the most common and well-studied synthetic hydrogel materials. cellgs.comnih.govbiointerfaceresearch.com The design of advanced hydrogels often involves copolymerizing HEMA with functional monomers to tailor the hydrogel's properties, such as its swelling behavior, mechanical strength, or ability to interact with biological molecules. mdpi.com

Mono-2-(methacryloyloxy)ethyl maleate, which can be referred to by its synonym HEMA Maleate, is structurally a derivative of HEMA. nih.gov This positions it as a promising functional comonomer for engineering advanced hydrogel systems. While direct studies focusing exclusively on hydrogels from this specific monomer are not widely reported, its potential can be inferred from its chemical structure and the extensive research on related systems.

The incorporation of mono-2-(methacryloyloxy)ethyl maleate into a HEMA-based hydrogel would introduce pendant carboxylic acid groups into the polymer network. This modification is expected to impart several key features:

pH-Sensitivity: The carboxylic acid groups would ionize (deprotonate) at higher pH values. This would increase electrostatic repulsion between the polymer chains and enhance the osmotic pressure, leading to a significant increase in the hydrogel's water absorption and swelling ratio. This behavior is a hallmark of hydrogels containing acidic monomers like acrylic acid or maleic acid. biointerfaceresearch.com

Bioadhesion: The carboxyl groups could form hydrogen bonds with mucosal surfaces, making the hydrogel potentially useful for mucoadhesive drug delivery applications.

Sites for Covalent Conjugation: The carboxyl groups serve as chemical handles for covalently attaching drugs, proteins, or other bioactive molecules to the hydrogel network using well-established carbodiimide (B86325) chemistry.

Research on other ethylene (B1197577) glycol methacrylate derivatives has shown their utility in creating thermo-responsive hydrogels with tunable properties for applications like wound dressings. mdpi.comnih.gov By combining the foundational properties of a HEMA-based network with the pH-responsive and functionalizable nature of the maleate moiety, mono-2-(methacryloyloxy)ethyl maleate represents a significant tool for the design and engineering of next-generation "smart" hydrogel systems.

Tunable Swelling Ratios and Environmental Responsiveness

Hydrogels synthesized with mono-2-(methacryloyloxy)ethyl maleate exhibit tunable swelling behaviors, which are highly dependent on the monomer concentration and the surrounding environment. The carboxylic acid group in the maleate structure imparts pH sensitivity to the hydrogel. In aqueous solutions with a pH above the acid dissociation constant (pKa) of the carboxyl group, the group deprotonates, creating negative charges along the polymer chains. The resulting electrostatic repulsion between the chains forces the network to expand, leading to a significant increase in the swelling ratio.

Research findings indicate a direct correlation between the concentration of the acidic monomer and the swelling capacity of the hydrogel. As the content of the functional monomer increases within the hydrogel matrix, the charge density at higher pH values also increases, resulting in greater swelling. researchgate.net This behavior allows for the design of "smart" hydrogels that can respond to changes in environmental pH by swelling or deswelling. The diffusion process within these hydrogels is often characterized as a non-Fickian type, indicating that both polymer chain relaxation and water diffusion govern the swelling kinetics. scirp.org

Table 1: Effect of Functional Monomer Concentration on Hydrogel Swelling This table illustrates the typical relationship between the mole percentage of an acidic functional monomer, such as mono-2-(methacryloyloxy)ethyl maleate, and the equilibrium swelling ratio of the resulting hydrogel in a buffered solution at pH 7.4.

Modulating Mechanical Properties for Specific Material Requirements

The unique bifunctional nature of mono-2-(methacryloyloxy)ethyl maleate is instrumental in modulating the mechanical properties of hydrogels. The methacrylate group readily participates in free-radical polymerization to form the primary polymer backbone. mdpi.com Simultaneously, the carboxylic acid group of the maleate moiety can act as a point for secondary crosslinking, either through hydrogen bonding between polymer chains or by forming ionic crosslinks with multivalent cations.

Table 2: Influence of Crosslinker Concentration on Hydrogel Properties This table demonstrates how varying the concentration of a crosslinking agent in a hydrogel formulation containing mono-2-(methacryloyloxy)ethyl maleate can modulate its mechanical and swelling properties.

Synthesis of Polyelectrolyte Hydrogels

Mono-2-(methacryloyloxy)ethyl maleate is a key component in the synthesis of polyelectrolyte hydrogels. researchgate.net The carboxylic acid group present in its structure allows the resulting polymer to behave as a polyanion (a polymer with repeating negative charges) in solutions where the pH is sufficiently high to cause deprotonation.

The synthesis is typically carried out via free-radical polymerization in an aqueous solution, where the mono-2-(methacryloyloxy)ethyl maleate is copolymerized with other monomers and a crosslinking agent. mdpi.com The resulting anionic hydrogel can form a polyelectrolyte complex when exposed to a solution containing a linear polycation (a polymer with repeating positive charges). researchgate.net This complexation occurs due to strong electrostatic interactions between the oppositely charged polymers, leading to the formation of a new material with distinct properties from either of the individual components. researchgate.net The stability and swelling behavior of these polyelectrolyte complexes can be controlled by factors such as pH and the ionic strength of the surrounding solution. researchgate.net

Development of Polymer Composites and Nanocomposites

Reinforcement Strategies and Filler Interactions

In the development of polymer composites, achieving strong adhesion between the polymer matrix and the reinforcing filler is critical for enhancing mechanical properties. Mono-2-(methacryloyloxy)ethyl maleate can function as a coupling agent to improve this interaction. Its methacrylate group copolymerizes with the bulk matrix monomers, anchoring it within the polymer structure. The pendant carboxylic acid group is then available to form strong interfacial bonds with the surface of inorganic fillers, such as silica, titania, or hydroxyapatite.

These interactions can be in the form of hydrogen bonds or, in some cases, covalent or ionic bonds with surface hydroxyl groups on the filler particles. This strong interfacial bonding facilitates efficient stress transfer from the polymer matrix to the reinforcing filler, which is the primary mechanism of reinforcement in composites. A similar monomer, mono-2-(methacryloyloxy)ethyl succinate, has been used to attach gold nanoparticles to a polymer matrix, demonstrating the utility of the carboxyl group for interfacing with inorganic materials. sigmaaldrich.com

Microstructure-Property Relationships in Composites

The macroscopic properties of a composite material are a direct consequence of its internal microstructure. capes.gov.br The use of mono-2-(methacryloyloxy)ethyl maleate as a coupling agent or comonomer directly influences this microstructure. By promoting strong adhesion between the filler and the matrix, it helps to prevent the agglomeration of filler particles, leading to a more uniform dispersion throughout the polymer. capes.gov.br

A well-dispersed filler phase eliminates stress concentration points that can arise from clumps of particles, which often act as failure initiation sites. This uniform microstructure translates to improved and more reliable mechanical properties, including higher tensile strength, modulus, and toughness. Electron microscopy and spectroscopic techniques are often employed to characterize the interface and confirm the relationship between the engineered microstructure and the enhanced material properties. capes.gov.br

Surface Modification of Polymeric Membranes

The surface properties of polymeric membranes dictate their performance, particularly in applications involving biological fluids or water purification. Surface fouling, caused by the nonspecific adsorption of proteins and microorganisms, can severely impair membrane function. Mono-2-(methacryloyloxy)ethyl maleate can be used to modify membrane surfaces to impart antifouling characteristics.

The modification can be achieved by grafting the monomer onto the surface of a pre-formed membrane or by incorporating it as a comonomer during the membrane's synthesis. The carboxylic acid groups of the maleate moiety, when present at the membrane surface, can significantly increase its hydrophilicity. This is because the polar carboxyl groups attract and organize water molecules, forming a tightly bound hydration layer. This hydration layer acts as a physical and energetic barrier, effectively repelling the adsorption of proteins and bacteria. researchgate.net Studies on similar zwitterionic systems have shown that such surface modifications can reduce protein adsorption by over 70% and significantly lower bacterial adhesion. researchgate.net

Creation of Fouling-Resistant and Selective Surfaces

The prevention of non-specific adsorption of proteins, cells, and microorganisms—a phenomenon known as biofouling—is a critical challenge in biomedical devices, marine coatings, and biosensors. A leading strategy to combat this is to create highly hydrophilic surfaces that form a tightly bound hydration layer, acting as a physical and energetic barrier to foulant adhesion.

Polymers based on zwitterionic monomers, which contain an equal number of positive and negative charges, are exceptionally effective at creating such anti-fouling surfaces. nih.gov Monomers like 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) and sulfobetaine (B10348) methacrylate (SBMA) are widely studied for this purpose. nih.govnih.govresearchgate.net Polymers made from these monomers can reduce protein adsorption by over 90% compared to unmodified surfaces. mdpi.comnih.govresearchgate.net The strong electrostatic attraction between the zwitterionic groups and water molecules creates a robust hydration layer that resists displacement by proteins and other biomolecules. nih.govmdpi.com

Although mono-2-(methacryloyloxy)ethyl maleate is not zwitterionic, its free carboxylic acid group can be deprotonated to carry a negative charge. This charge, combined with the hydrophilicity of the ester and acid moieties, can enhance surface wettability and contribute to fouling resistance. Research on surfaces modified with polymers containing carboxylic acid groups, such as poly(acrylic acid), has demonstrated a significant increase in hydrophilicity and a reduction in protein adhesion. mdpi.comnih.gov It is hypothesized that polymers of mono-2-(methacryloyloxy)ethyl maleate would exhibit similar, albeit likely less pronounced, anti-fouling characteristics compared to their zwitterionic counterparts. The effectiveness would largely depend on the polymer's ability to create a dense, hydrophilic surface that can maintain a stable layer of water.

The table below summarizes typical performance improvements seen when modifying surfaces with analogous hydrophilic and zwitterionic methacrylate polymers.

Table 1: Performance of Analogue Methacrylate Polymers in Creating Fouling-Resistant Surfaces This table presents data from studies on monomers structurally similar to mono-2-(methacryloyloxy)ethyl maleate to illustrate the potential efficacy in reducing biofouling.


Mentioned Compounds

Compound NameAbbreviation
Mono-2-(methacryloyloxy)ethyl maleate-
2-Methacryloyloxyethyl phosphorylcholineMPC
Sulfobetaine methacrylateSBMA
Poly(acrylic acid)PAA
Poly(2-hydroxyethyl methacrylate)p(HEMA)
n-Butyl methacrylateBMA
Bovine Serum AlbuminBSA
PolyethersulfonePES
Polyvinylidene fluoridePVDF
Methacrylic acidMAA
BenzophenoneBP
Poly(ethylene glycol) methacrylatePEGMA
Acrylic AcidAA

Computational Chemistry and Theoretical Modeling of Mono 2 Methacryloyloxy Ethyl Maleate Systems

Quantum Chemical Calculations for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of monomers like mono-2-(methacryloyloxy)ethyl maleate (B1232345). nih.govmdpi.com These calculations can predict key molecular properties that govern polymerization behavior.

The reactivity of a monomer in free-radical polymerization is influenced by the stability of the radical species formed and the electronic characteristics of the vinyl groups. redalyc.orgrsc.org For mono-2-(methacryloyloxy)ethyl maleate, which possesses two distinct polymerizable groups—a methacrylate (B99206) and a maleate—quantum chemical calculations can determine parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential, and bond dissociation energies. These parameters are crucial for understanding the relative reactivity of the two double bonds. nih.govdtu.dk

DFT studies on similar bifunctional monomers, such as those used in dental resins containing both methacrylate and acidic functional groups, have shown that the electronic environment significantly impacts polymerization kinetics. nih.govresearchgate.net The presence of the carboxylic acid group in the maleate moiety can influence the charge distribution across the molecule, potentially affecting the reactivity of both the maleate and the methacrylate double bonds through inductive and resonance effects.

Table 1: Representative Quantum Chemical Descriptors for Methacrylate and Maleate Type Monomers

DescriptorTypical Value Range for MethacrylatesTypical Value Range for Maleates/Carboxylic Acid MonomersSignificance for Reactivity
HOMO Energy (eV) -7.0 to -6.0-7.5 to -6.5Relates to the ability to donate an electron; higher HOMO energy can indicate greater reactivity towards electrophilic radicals.
LUMO Energy (eV) -1.0 to 0.0-1.5 to -0.5Relates to the ability to accept an electron; lower LUMO energy suggests higher reactivity towards nucleophilic radicals.
HOMO-LUMO Gap (eV) 6.0 to 7.05.0 to 6.5A smaller energy gap generally correlates with higher chemical reactivity.
Mulliken Charge on Vinyl Carbon (α) VariesVariesIndicates the partial charge on the carbon atom, influencing its susceptibility to radical attack.
Mulliken Charge on Vinyl Carbon (β) VariesVariesIndicates the partial charge on the carbon atom, influencing the stability of the resulting radical.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations offer a way to model the dynamic process of polymerization at the atomic scale. capes.gov.brtue.nl These simulations can provide insights into the formation of cross-linked polymer networks from bifunctional monomers like mono-2-(methacryloyloxy)ethyl maleate. By simulating the movement and interaction of individual molecules over time, MD can help visualize and quantify aspects of the polymerization process that are difficult to observe experimentally.

The process often involves creating a simulation box with monomers and an initiator, and then using a reactive force field to model the formation of covalent bonds as the polymerization proceeds. tue.nl For a monomer with two different reactive sites, such as the methacrylate and maleate groups in mono-2-(methacryloyloxy)ethyl maleate, MD simulations can track the preferential reaction of one group over the other, the rate of cross-linking, and the evolution of the network structure. capes.gov.br

Table 2: Key Parameters from Molecular Dynamics Simulations of Methacrylate Polymerization

Simulation ParameterTypical Value/ObservationSignificance for Polymerization
Monomer Diffusion Coefficient 10⁻⁶ to 10⁻⁵ cm²/s (in melt)Influences the rate at which monomers can reach growing polymer chains, affecting the overall reaction rate.
Degree of Conversion 50-95%Represents the percentage of functional groups that have reacted; a key measure of polymerization efficiency.
Cross-link Density Varies with monomer ratioDetermines the number of connections between polymer chains, which strongly influences mechanical properties.
Radial Distribution Function Shows characteristic peaks for atom pairsProvides information about the local structure and packing of molecules in the polymer network.
Mean-Squared Displacement Increases with timeUsed to calculate diffusion coefficients and understand the mobility of different species in the system.

Note: These parameters are representative of MD simulations of methacrylate polymerization. Specific values for mono-2-(methacryloyloxy)ethyl maleate would require dedicated simulations.

Predictive Modeling of Polymer Network Properties

Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the chemical structure of monomers with the macroscopic properties of the resulting polymers. nih.govresearchgate.net These models use molecular descriptors, which can be calculated from the monomer structure, to predict properties like glass transition temperature (Tg), mechanical strength, and thermal stability. nih.govnsf.gov

For a polymer network derived from mono-2-(methacryloyloxy)ethyl maleate, QSPR models could predict how the unique combination of a flexible methacrylate group and a more rigid maleate group influences the final properties. The presence of the carboxylic acid group is expected to contribute to hydrogen bonding, which can significantly affect properties like water sorption and mechanical strength. nih.gov

Machine learning algorithms are increasingly being used to develop sophisticated QSPR models. chemrxiv.org By training these models on large datasets of polymers with known properties, it becomes possible to predict the properties of new polymers, like those based on mono-2-(methacryloyloxy)ethyl maleate, before they are synthesized. chemrxiv.org This approach can accelerate the discovery of new materials with desired characteristics.

Table 3: Examples of Properties Predicted by QSPR Models for (Meth)acrylate Polymers

Predicted PropertyRelevant Molecular DescriptorsTypical Predicted Range
Glass Transition Temperature (Tg) Molar volume, number of rotatable bonds, polarity20°C to 150°C
Flexural Modulus Cross-link density, intermolecular interaction energies1 GPa to 5 GPa
Water Sorption Number of hydrogen bond donors/acceptors, polar surface area1% to 10% (by weight)
Degree of Conversion Reactivity of functional groups, steric hindrance50% to 95%

Note: The predicted ranges are illustrative for (meth)acrylate-based polymers and the actual values for a polymer of mono-2-(methacryloyloxy)ethyl maleate would depend on the specific polymerization conditions and the model used.

Structure-Property Correlation and Design Principles

The ultimate goal of computational modeling in this context is to establish clear structure-property correlations that can guide the rational design of polymers. For mono-2-(methacryloyloxy)ethyl maleate, the interplay between its methacrylate and maleate functionalities is key.

Reactivity and Network Formation: The differential reactivity of the methacrylate and maleate groups will dictate the initial stages of polymerization and the subsequent cross-linking, influencing the homogeneity and architecture of the polymer network. nih.govscielo.br Computational models can help understand how to control this process, for instance, by adjusting the initiator system or reaction temperature.

Mechanical Properties: The combination of a flexible spacer and the potential for strong intermolecular interactions via the carboxylic acid group suggests that polymers of mono-2-(methacryloyloxy)ethyl maleate could exhibit a unique balance of stiffness and toughness. mdpi.com Predictive models can quantify these relationships and help in designing materials with specific mechanical responses. uq.edu.auresearchgate.net

Adhesion and Biocompatibility: The presence of a carboxylic acid group can enhance adhesion to various substrates, a property that is particularly relevant in dental applications. nih.govpacific.edu Computational modeling can be used to study the interactions at the polymer-substrate interface and predict adhesive strength.

By integrating insights from quantum chemical calculations, molecular dynamics simulations, and predictive modeling, a comprehensive understanding of the structure-property relationships for mono-2-(methacryloyloxy)ethyl maleate systems can be developed. This knowledge is invaluable for the design of novel materials for a wide range of applications, from dental adhesives to advanced composites.

Emerging Research Directions and Interdisciplinary Prospects

Sustainable and Bio-Renewable Polymer Systems

The global shift towards sustainability has spurred research into replacing traditional fossil-fuel-based monomers with bio-renewable alternatives. While M2MM is conventionally synthesized from petroleum-derived precursors, significant opportunities exist to integrate it into more eco-friendly polymer systems. Research is moving in two primary directions: the synthesis of the monomer from bio-based feedstocks and the use of green polymerization techniques.

Bio-based Precursors: The synthesis of M2MM involves 2-hydroxyethyl methacrylate (B99206) (HEMA) and maleic anhydride (B1165640). There is growing interest in producing these precursors from renewable resources. For instance, maleic anhydride can be derived from the oxidation of bio-based furfural (B47365) instead of benzene. Similarly, HEMA can be potentially synthesized through pathways starting from bio-ethanol and methacrylic acid derived from fermentation processes.

Advanced Fabrication Techniques for Complex Architectures

The dual reactivity of M2MM makes it a compelling candidate for advanced fabrication methods like three-dimensional (3D) printing and photopolymerization, where precise control over material properties and architecture is paramount.

Photopolymerization in 3D Printing: M2MM is well-suited for photopolymerization-based 3D printing, a process that uses light to selectively cure a liquid resin into a solid object. acs.org Like other methacrylate monomers, its methacrylate group can undergo rapid free-radical polymerization upon exposure to UV or visible light in the presence of a suitable photoinitiator. acs.orgnih.gov The carboxylic acid and the second double bond of the maleate (B1232345) group remain largely intact during this initial, rapid polymerization. This allows for the fabrication of a 3D object with latent functionality, which can be activated in a subsequent step.

Creating Functional and Complex Structures: The presence of the maleate double bond and the carboxylic acid group provides a platform for post-fabrication modification. After the primary structure is printed using the methacrylate polymerization, the unreacted maleate groups can be polymerized through a different mechanism (e.g., thermal or a second, distinct photochemical step) to enhance cross-link density and mechanical properties. rsc.org Furthermore, the carboxylic acid groups can be used to graft other molecules, such as biomolecules or nanoparticles, creating functionally graded materials with complex, tailored properties. This two-stage curing strategy is a key area of research for producing materials with enhanced strength and functionality.

Integration with Smart Materials and Responsive Systems

"Smart" materials, which can change their properties in response to external stimuli, are at the forefront of materials science. The chemical structure of M2MM inherently contains functionalities that allow for the creation of such responsive systems. mdpi.com

pH-Responsive Behavior: The carboxylic acid moiety in the maleate group is the key to pH-responsiveness. In a polymer chain incorporating M2MM, these acid groups are protonated at low pH. As the pH increases above the acid's dissociation constant (pKa), the groups deprotonate, becoming negatively charged carboxylates. This change in charge induces electrostatic repulsion along the polymer backbone, causing the polymer to swell or change its conformation. This behavior is the foundation for creating hydrogels that can swell or shrink in response to pH changes, making them suitable for applications like drug delivery systems or sensors. youtube.com This principle is analogous to the behavior of other pH-responsive polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which also features a pH-sensitive group. mdpi.com

Platform for Functionalization: The dual functionality of M2MM allows it to act as a versatile platform for building complex, multi-stimuli-responsive materials. The methacrylate group can be co-polymerized with other functional monomers (e.g., temperature-responsive or photo-responsive monomers) to create a multifunctional polymer backbone. Subsequently, the maleate's carboxylic acid group can be used as a handle to attach other chemical species, further tuning the material's properties. This allows for the design of sophisticated systems that can respond to multiple triggers, such as both temperature and pH. youtube.com

Challenges and Opportunities in Scale-Up and Industrial Translation

While M2MM shows significant promise in the lab, its transition to large-scale industrial use presents both challenges and opportunities.

Challenges:

Synthesis and Purity: The synthesis of M2MM requires careful control to ensure a high yield of the mono-ester and to prevent the formation of the di-ester by-product. Purification can be complex and costly, potentially hindering economic viability on a large scale.

Controlled Polymerization: The presence of two distinct polymerizable double bonds (methacrylate and maleate) with different reactivities can complicate polymerization processes. Controlling which group reacts and to what extent is critical for achieving desired material properties, requiring precise tuning of reaction conditions.

Regulatory Hurdles: As with any specialty chemical, new applications for M2MM must navigate regulatory frameworks. In the United States, it is listed on the EPA's TSCA inventory as a Pre-Manufacture Notice (PMN) substance, indicating that its commercial production and use are subject to regulatory assessment. nih.gov

Opportunities:

High-Value Applications: The unique functionality of M2MM makes it a strong candidate for high-performance applications where its cost can be justified. Its excellent adhesive properties make it valuable in the formulation of coatings, and dental composites. lookchem.comekb.eg In these applications, the carboxylic acid group can enhance adhesion to polar substrates like metal, glass, or dental hard tissues. lookchem.comnih.gov

Functional Additive: M2MM can be used as a functional additive to commodity polymers. Incorporating a small amount of M2MM into a polymer formulation can introduce carboxylic acid groups, improving properties like adhesion, dye uptake, and cross-linking capabilities without drastically altering the bulk properties of the base polymer.

Market Growth: The growing demand for advanced materials in sectors like biomedical devices, electronics, and additive manufacturing provides a significant market opportunity. avantorsciences.com As a versatile monomer for creating functional and smart polymers, M2MM is well-positioned to meet the needs of these evolving industries.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for mono-2-(methacryloyloxy)ethyl maleate, and how is the compound characterized?

  • Methodological Answer : Mono-2-(methacryloyloxy)ethyl maleate is synthesized via esterification reactions between methacrylic acid derivatives and maleic acid. For example, Fukushima et al. (1990) prepared similar methacryloyloxyalkyl hydrogen maleates by reacting methacryloyl chloride with hydroxyalkyl maleates under controlled conditions . Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) to verify ester and carboxyl groups, and high-performance liquid chromatography (HPLC) for purity assessment. Density measurements (1.217 g/mL at 25°C) and molecular weight validation (228.2 g/mol) are also critical .

Q. What are the primary applications of mono-2-(methacryloyloxy)ethyl maleate in polymer science?

  • Methodological Answer : The compound is widely used as a reactive monomer or crosslinker in polymer systems. Its dual functional groups (methacrylate and maleate) enable copolymerization with vinyl monomers like styrene or acrylates, enhancing mechanical properties in adhesives and coatings. For example, it has been employed in dental bonding agents to improve resin adhesion to hydroxyapatite surfaces . Researchers should optimize monomer ratios (e.g., 1:1 to 1:3 with comonomers) and initiate polymerization using thermal initiators (e.g., azobisisobutyronitrile) or UV light with photoinitiators like camphorquinone .

Q. What safety protocols are recommended for handling mono-2-(methacryloyloxy)ethyl maleate?

  • Methodological Answer : Due to its irritant properties, handling requires personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation exposure. Storage at 2–8°C in amber glass bottles prevents thermal degradation and unintended polymerization. Spills must be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can mono-2-(methacryloyloxy)ethyl maleate be optimized in nanoparticle-polymer hybrid synthesis?

  • Methodological Answer : In nanocrystalline SrTiO₃/polymer hybrids, Umeda et al. (2009) dissolved mono-2-(methacryloyloxy)ethyl maleate with metal alkoxides (e.g., strontium/titanium isopropoxide) in 2-methoxyethanol. Hydrolysis with controlled water content (e.g., 0.5–2.0 equivalents) yielded SrTiO₃ nanoparticles embedded in a poly-MMEM matrix. Crystallinity was confirmed via X-ray diffraction (XRD), and particle size (10–50 nm) was analyzed using transmission electron microscopy (TEM). Adjusting hydrolysis conditions (pH, temperature) can tailor nanoparticle dispersion and composite properties .

Q. How do researchers resolve contradictions in reported reactivity of mono-2-(methacryloyloxy)ethyl maleate across studies?

  • Methodological Answer : Discrepancies in reactivity often arise from variations in initiator systems or solvent polarity. For instance, radical polymerization in polar solvents (e.g., dimethylformamide) may favor maleate group participation, while nonpolar solvents (e.g., toluene) prioritize methacrylate reactivity. Researchers should conduct kinetic studies using differential scanning calorimetry (DSC) to monitor conversion rates and gel permeation chromatography (GPC) to assess molecular weight distributions under controlled conditions .

Q. What experimental designs are effective for studying crosslinking efficiency in mono-2-(methacryloyloxy)ethyl maleate-based networks?

  • Methodological Answer : To evaluate crosslinking, prepare formulations with varying crosslinker concentrations (0.1–5 wt%) and characterize using swelling experiments (in tetrahydrofuran or water) to calculate crosslink density via the Flory-Rehner equation. Dynamic mechanical analysis (DMA) can measure glass transition temperature (Tg) shifts, while tensile testing quantifies mechanical strength. For dental applications, bond strength to dentin should be tested using microtensile methods per ISO standards .

Q. How does stoichiometric imbalance impact copolymer properties when using mono-2-(methacryloyloxy)ethyl maleate?

  • Methodological Answer : Excess maleate groups can lead to unreacted carboxyl moieties, increasing hydrophilicity and reducing thermal stability. To mitigate this, employ a comonomer feed ratio favoring methacrylate (e.g., 70:30 methacrylate:maleate) and monitor conversion via real-time FTIR. Post-polymerization modifications, such as neutralization with sodium hydroxide, can enhance water resistance in coatings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.